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Compound of Interest
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Compound Name: carbamoylbenzofuran-5-

yl)piperazine-1-carboxylate
CAS No.: 183288-44-0

Cat. No.: B143907

Get Quote

\ J

For researchers and drug development professionals navigating the therapeutic potential of
benzofuran-based compounds, a thorough understanding of their cross-reactivity is paramount.
This guide provides an objective comparison of the performance of various benzofuran
derivatives against their intended targets and a panel of off-targets, supported by experimental
data from recent studies. The information is designed to aid in the selection and development

of more selective and efficacious drug candidates.

Quantitative Comparison of Benzofuran Derivatives

The following tables summarize the in vitro activity of several classes of benzofuran-based
compounds, highlighting their potency and selectivity.

Table 1: Selective SIRT2 Inhibitors
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A series of benzofuran derivatives were evaluated for their inhibitory activity against sirtuin
isoforms SIRT1, SIRT2, and SIRT3. The data reveals a notable selectivity for SIRT2 over the
other isoforms.[1][2]

IC50 (uM)

Compound Primary IC50 (pM) Selectivity
Off-Target vs Off-
ID Target vs SIRT2 (Fold)
Target
7e SIRT2 3.81[1][2] SIRT1 > 100[1][2] > 26
SIRT3 > 100[1][2] > 26
Tenovin-6

SIRTL/SIRT2  15.32[2]
(Reference)

Table 2: Psychoactive Benzofurans - Receptor and
Transporter Affinities

Several psychoactive benzofuran derivatives, such as 5-APB and 6-APB, have been profiled
for their binding affinities (Ki) at various monoamine transporters and serotonin receptors. This
data is crucial for understanding their pharmacological effects and potential for off-target
mediated side effects.[3][4][5]
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Primary . .
Compound ID Ki (nM) Off-Target(s) Ki (nM)
Target(s)
5-APB SERT 690[3] NET 1900[3]
DAT 2370[3] 5-HT2A 910[3]
5-HT2B 14[5]
a2C
>10,000[5]
Adrenoceptor
6-APB SERT 890[3] NET 1600[3]
DAT 1170[3] 5-HT2A 2300[3]
5-HT2B 3.7[5]
a2C
45[5]
Adrenoceptor

Note: Lower Ki values indicate higher binding affinity.

Table 3: Selective Kinase Inhibitors

Benzofuran scaffolds have been utilized to develop inhibitors for various kinases, including
Plasmodium falciparum Glycogen Synthase Kinase-3 (PfGSK-3) and Cyclin-Dependent Kinase
2 (CDK2). Selectivity against the human ortholog or normal cell lines is a key consideration.
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. IC50/Selectivit

Compound ID Primary Target I1C50 Off-Target
y Index (SI)

5k (PfGSK-3
o PfGSK-3 0.00048 uM[6] HsGSK-3p -
inhibitor)
5m (PfGSK-3
o PfGSK-3 0.440 pM[6] HsGSK-3p3 -
inhibitor)
9h (CDK2 MRC-5 (normal 27.70 uM (SI =
o CDK2 40.91 nM[7] _
inhibitor) lung fibroblasts) 16.20)[7]
11d (CDK2 MRC-5 (normal 74.00 uM (Sl =
o CDK2 41.70 nM[7] _
inhibitor) lung fibroblasts) 24.75)[7]

Note: A higher Selectivity Index (SI) indicates greater selectivity for cancer cells over normal
cells.

Table 4: LSD1 and Dual PARP1/c-Met Inhibitors

Benzofuran derivatives have also been developed as potent inhibitors of Lysine-Specific
Demethylase 1 (LSD1) and as dual inhibitors of PARP1 and c-Met.[8][9]

Primary .
Compound ID IC50 Cell Line(s) IC50 (pM)
Target(s)
17i (LSD1
o LSD1 0.065 UM[8] MCF-7 2.90[8]
inhibitor)
H460 2.06[8]
A549 5.74[8]
S12 (Dual
. PARP1 21.8 nM[9] - -
inhibitor)
c-Met 30.2 nM[9] - -

Experimental Protocols
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Detailed methodologies are essential for the replication and validation of cross-reactivity
studies.

In Vitro Sirtuin Inhibition Assay (SIRT1-3)

The inhibitory activity of the benzofuran derivatives against human SIRT1, SIRT2, and SIRT3
was determined using a commercially available SIRT-Glo™ Assay kit. The assay measures the
deacetylase activity of the sirtuin enzymes.

» Enzyme and Substrate Preparation: Recombinant human SIRT1, SIRT2, and SIRT3
enzymes and their respective acetylated peptide substrates were used.

o Compound Incubation: The enzymes were pre-incubated with various concentrations of the
test compounds in assay buffer for 15 minutes at room temperature.

o Reaction Initiation: The reaction was initiated by the addition of the acetylated substrate and
NAD+. The mixture was incubated for 60 minutes at 37°C.

 Signal Detection: The developer reagent, containing a luciferin detection reagent and a
protease, was added to the wells. The protease cleaves the deacetylated substrate,
releasing a luciferin precursor that is then converted to luciferin, generating a luminescent
signal.

o Data Analysis: The luminescence was measured using a plate reader. The IC50 values were
calculated by plotting the percentage of inhibition against the logarithm of the compound
concentration.[1][2]

Radioligand Binding Assays for Receptors and
Transporters

Binding affinities of the psychoactive benzofurans were determined using radioligand binding
assays with cell membranes prepared from HEK293 cells stably expressing the human
transporters (DAT, NET, SERT) or various receptors.

 Membrane Preparation: Cell membranes were prepared from transfected HEK293 cells.
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e Binding Reaction: The cell membranes were incubated with a specific radioligand (e.qg.,
[BH]dopamine for DAT) and various concentrations of the test compounds in a binding buffer.

 Incubation and Filtration: The reaction mixtures were incubated to allow for binding
equilibrium. The bound and free radioligands were then separated by rapid filtration through
glass fiber filters.

o Radioactivity Measurement: The radioactivity retained on the filters was measured by liquid
scintillation counting.

o Data Analysis: The Ki values were calculated from the IC50 values (concentration of the
compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-
Prusoff equation.[3]

Kinase Inhibition Assay (PfGSK-3)

The inhibitory activity against PfGSK-3 and human GSK-33 (HsGSK-3[3) was assessed using a
kinase activity assay.

Enzyme and Substrate: Recombinant PfGSK-3 and HsGSK-3[3 enzymes and a specific
peptide substrate were used.

o Compound Incubation: The enzymes were incubated with a range of concentrations of the
benzofuran derivatives.

» Reaction Initiation: The kinase reaction was initiated by the addition of ATP.

o Detection: The amount of phosphorylated substrate was quantified, often using a
luminescence-based assay where the amount of ATP remaining after the reaction is
measured. A decrease in signal indicates higher kinase activity.

o Data Analysis: IC50 values were determined by fitting the dose-response data to a four-
parameter logistic equation.[6]

Visualizing Cellular Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate key signaling pathways and
experimental procedures.
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Caption: STING signaling pathway activation by a benzofuran-based agonist.
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Caption: General experimental workflow for an in vitro enzyme inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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